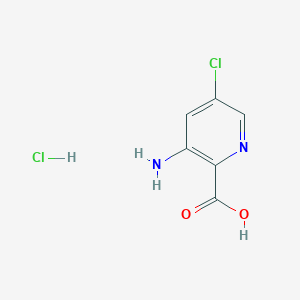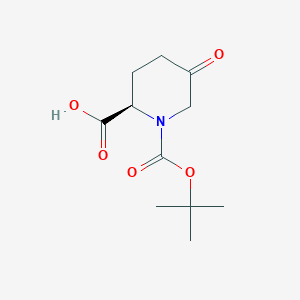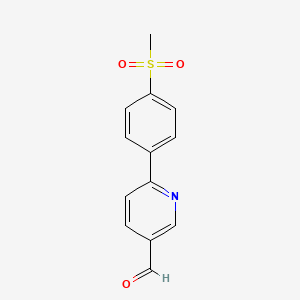![molecular formula C11H12ClN3O2 B1374976 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine CAS No. 878011-41-7](/img/structure/B1374976.png)
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine
Übersicht
Beschreibung
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is a chemical compound with the molecular formula C11H12ClN3O2 . It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazopyridines involves various methods. One method involves the oxidation of a methylene group in a substituent at one of the exocyclic nitrogen atoms, followed by cyclization in the presence of sulfuryl chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.69 . It is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Copper- and Palladium-Catalyzed Reactions : 3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine is synthesized using a palladium-catalyzed amidation/cyclization strategy. Copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine is a key step in this process. Additionally, chlorination protocols for imidazo[4,5-c]pyridines are developed for selective chlorination at specific positions, demonstrating its potential for varied chemical synthesis (Wilson et al., 2014).
- Molecular Structure Analysis : The molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine derivatives, including those with methyl substitutions, have been studied using density functional theory (DFT). This includes analysis of bond lengths, angles, and potential energy distribution, contributing to a deeper understanding of its chemical properties (Lorenc et al., 2008).
Applications in Material Science
- Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, including compounds related to this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This is significant for industrial applications where corrosion resistance is crucial (Saady et al., 2021).
Biological Applications
- Antimicrobial and Anticancer Activity : Novel imidazo[4,5-b]pyridine-2(3H)-one derivatives, which are chemically related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. This indicates potential applications in therapeutic research (Banda et al., 2016).
Electronic and Luminescent Properties
- Luminescent Metal Complexes : The imidazo[4,5-b]pyridine framework has been utilized in the synthesis of luminescent transition metal complexes. The electronic interactions in these complexes have been explored using theoretical approaches, suggesting potential uses in electronic and photonic devices (Zhang et al., 2018).
Wirkmechanismus
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to target various kinases, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives interact with their targets, often through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to affect the nf-kappab pathway .
Pharmacokinetics
Some imidazo[4,5-b]pyridine derivatives have been reported to display high human liver microsomal stability .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to inhibit certain kinases, leading to the activation of nf-kappab .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the development of certain cancers . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK can disrupt signaling pathways that are crucial for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic processes, ultimately affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through binding interactions. For instance, its binding to ALK inhibits the kinase activity of the enzyme, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of normal metabolic processes, and other physiological changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its overall biological effects.
Eigenschaften
IUPAC Name |
tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-14-8-7(12)4-5-13-9(8)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOBEZGRPNKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)



![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)

